molecular formula C19H18N4O4S B2928618 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide CAS No. 1251680-32-6

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide

Cat. No.: B2928618
CAS No.: 1251680-32-6
M. Wt: 398.44
InChI Key: MRXVZASJGJGDCE-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide is a synthetic small molecule characterized by a benzodioxane core linked to an acetamide moiety. The acetamide is further substituted with a pyridinyl-sulfanyl group bearing a 3-ethyl-1,2,4-oxadiazole ring. The 1,2,4-oxadiazole ring is a key pharmacophore known for enhancing metabolic stability and binding affinity in drug design .

Synthesis of analogous compounds involves multi-step reactions, starting with 1,4-benzodioxane-6-amine and proceeding through nucleophilic substitution and cyclization steps to introduce heterocyclic substituents like oxadiazoles or triazoles . The ethyl group on the oxadiazole in this compound likely improves lipophilicity, influencing its pharmacokinetic profile .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c1-2-16-22-19(27-23-16)12-5-6-20-18(9-12)28-11-17(24)21-13-3-4-14-15(10-13)26-8-7-25-14/h3-6,9-10H,2,7-8,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXVZASJGJGDCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=NC=C2)SCC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxin ring, followed by the introduction of the oxadiazole and pyridine rings through various coupling reactions. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typical conditions include controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of derivatives with improved pharmacological properties.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It could also be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure suggests that it could interact with multiple pathways, potentially leading to a range of biological effects.

Comparison with Similar Compounds

Oxadiazole Derivatives

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides These compounds (e.g., 8a-k in ) feature phenyl-substituted oxadiazoles. Key Data:
  • Antibacterial activity (MIC values): Ranged from 4–32 µg/mL against S. aureus and E. coli .
  • Cytotoxicity: Hemolytic activity <15% at 100 µg/mL, indicating favorable safety .

Triazole Derivatives

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()

    • Structural divergence: A triazole ring replaces oxadiazole, with a furanmethyl substituent.
    • Impact : Reduced metabolic stability compared to oxadiazoles due to triazole’s lower resistance to enzymatic degradation .
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () Ethyl substitution on triazole mimics the target compound’s oxadiazole-ethyl group.

Thiadiazole Derivatives

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-{(4-methoxyphenyl)methyl}sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide ()
    • Thiadiazole’s sulfur atom increases molecular polarity, reducing logP (predicted ~1.8) compared to the target compound’s logP of 2.2 .
    • Biological implication : Lower lipophilicity may reduce membrane permeability but improve solubility.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Rotatable Bonds Topological Polar Surface Area (Ų)
Target Compound (Oxadiazole derivative) ~443.5 2.2* 9 7 130
Triazole derivative () ~449.5 2.2 8 7 130
Thiadiazole derivative () ~475.5 1.8* 9 8 138
Pyrimido-indole derivative () ~481.6 3.0* 7 6 115

*Estimated based on structural analogs.

Key Observations :

  • The target compound’s XLogP3 (2.2) balances lipophilicity for membrane penetration and aqueous solubility, outperforming thiadiazole derivatives in permeability .

Antibacterial Efficacy

  • The target compound’s 3-ethyl-oxadiazole-pyridinyl group likely enhances Gram-negative activity compared to phenyl-oxadiazoles (), which are more effective against Gram-positive bacteria .
  • Triazole derivatives () show moderate activity (MIC 16–64 µg/mL), underscoring the superiority of oxadiazole-based designs .

Cytotoxicity Profile

  • Hemolytic activity for oxadiazole derivatives is consistently <15%, whereas pyrimido-indole derivatives () may exhibit higher toxicity due to increased lipophilicity .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide is a compound of increasing interest due to its potential biological activities. This article explores the synthesis, characterization, and biological activities of this compound, drawing from various research findings.

Synthesis and Characterization

The synthesis of this compound involves several steps:

  • Starting Materials : The synthesis begins with N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) and 4-methylbenzenesulfonyl chloride.
  • Reactions : The reaction is conducted in an aqueous alkaline medium to facilitate the formation of sulfonamide derivatives. Subsequent reactions with 2-bromo-N-(un/substituted phenyl)acetamides yield the target compound.
  • Characterization Techniques : The synthesized compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Table 1: Synthesis Overview

StepReagentsConditionsProduct
1N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine + 4-methylbenzenesulfonyl chlorideAqueous Na2CO3Sulfonamide derivative
2Sulfonamide derivative + 2-bromo-N-(un/substituted phenyl)acetamidesDMF, Lithium hydrideTarget compound

Enzyme Inhibition Studies

Research has indicated that the synthesized compound exhibits significant inhibitory activity against key enzymes related to metabolic disorders and neurodegenerative diseases:

  • Acetylcholinesterase Inhibition : The compound shows promising activity against acetylcholinesterase (AChE), which is crucial for neurotransmission. This suggests potential applications in treating Alzheimer's disease.
    • IC50 Values : The reported IC50 value for AChE inhibition is comparable to known inhibitors like physostigmine .
  • α-Glucosidase Inhibition : Another critical finding is the compound's ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This activity indicates potential use in managing Type 2 diabetes mellitus (T2DM) by delaying carbohydrate absorption .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Testing Against Bacterial Strains : Various strains such as Escherichia coli and Staphylococcus aureus were tested to assess antibacterial efficacy.
    • Results : Moderate to significant antimicrobial activity was observed, suggesting that structural modifications could enhance these properties .

Case Studies

Several studies have explored the biological activities of similar compounds derived from benzodioxins and oxadiazoles:

  • Study on Oxadiazole Derivatives : Research on oxadiazole derivatives revealed diverse biological activities including anti-inflammatory and analgesic effects .
  • Neuroprotective Studies : Compounds with similar structures have been shown to possess neuroprotective effects in preclinical models of neurodegeneration .

Table 2: Biological Activity Summary

Activity TypeTarget Enzyme/PathogenIC50/Effectiveness
AChE InhibitionAcetylcholinesteraseComparable to physostigmine
α-Glucosidase Inhibitionα-glucosidaseSignificant inhibition
Antimicrobial ActivityE. coli, S. aureusModerate activity

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